4-Phenoxypiperidine
Overview
Description
4-Phenoxypiperidine is an organic compound with the molecular formula C11H15NO. It consists of a piperidine ring substituted with a phenoxy group at the fourth position.
Scientific Research Applications
4-Phenoxypiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
4-Phenoxypiperidine is a chemical compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate . It is also a potent, conformationally restricted, non-imidazole histamine H3 antagonist .
Mode of Action
For instance, it is a synthetic analogue of meperidine and is sold as a "synthetic heroin" .
Biochemical Pathways
This compound is involved in the Wnt/β-catenin signaling pathway . It selectively suppresses the transactivation of this pathway, regulates the transcription and expression of Wnt target genes, and inhibits the growth of Wnt/β-catenin-dependent cancer cells .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a log Kp of -5.95 cm/s .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the biochemical pathways it affects. For instance, its involvement in the Wnt/β-catenin signaling pathway can lead to the suppression of transactivation, regulation of gene transcription and expression, and inhibition of cancer cell growth .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
4-Phenoxypiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been identified as a potent, conformationally restricted, non-imidazole histamine H3 antagonist . This interaction suggests that this compound can modulate histamine-related pathways, which are crucial in various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as a histamine H3 antagonist, this compound can alter neurotransmitter release, impacting neuronal signaling and potentially affecting cognitive functions . Additionally, its interaction with cellular receptors can lead to changes in gene expression profiles, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its role as a histamine H3 antagonist involves binding to the H3 receptor, inhibiting its activity. This inhibition can lead to increased release of neurotransmitters such as histamine, acetylcholine, and norepinephrine . These changes can have downstream effects on various physiological processes, including wakefulness, appetite, and cognitive functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at room temperature
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, as a histamine H3 antagonist, varying doses of this compound can differentially modulate neurotransmitter release, potentially leading to dose-dependent behavioral and physiological changes . High doses might result in toxicity, necessitating careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. The distribution patterns of this compound can influence its efficacy and toxicity, highlighting the importance of studying its transport mechanisms .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenoxypiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with phenol in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product . The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxypiperidine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated phenoxypiperidine derivatives.
Comparison with Similar Compounds
4-Phenylpiperidine: Features a phenyl group instead of a phenoxy group.
4-Hydroxypiperidine: Contains a hydroxyl group instead of a phenoxy group.
Uniqueness: 4-Phenoxypiperidine is unique due to its phenoxy substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-phenoxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYPITRKIJKGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3202-33-3 | |
Record name | 4-Phenoxypiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003202333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenoxypiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PHENOXYPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOF4M4L61Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 4-Phenoxypiperidine derivatives interact with the histamine H3 receptor?
A: this compound derivatives act as potent histamine H3 receptor antagonists or inverse agonists. [, ] The this compound core mimics the 3-amino-1-propanol moiety found in many non-imidazole H3 antagonists, acting as a conformationally restricted analog. [] This structural feature allows the compounds to bind with high affinity to the H3 receptor, blocking the binding of histamine and inhibiting its downstream effects.
Q2: What is the significance of the structure-activity relationship (SAR) studies conducted on this compound derivatives?
A: SAR studies have been crucial in understanding how modifications to the this compound scaffold influence its biological activity, particularly regarding histamine H3 receptor antagonism. [, ] For instance, researchers have explored the impact of varying substituents on the phenyl ring and the piperidine nitrogen on binding affinity, selectivity, and in vivo efficacy. [] These studies help to optimize the structure for desired pharmacological properties.
Q3: Can you provide an example of a specific this compound derivative and its demonstrated biological activity?
A: The compound 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine (compound 13g in the cited study []) is a potent and selective histamine H3 receptor antagonist. It demonstrated in vivo efficacy in a rat EEG model of wakefulness at doses as low as 1 mg/kg (subcutaneous administration). [] This highlights the potential of this class of compounds for therapeutic applications related to wakefulness promotion.
Q4: Beyond histamine H3 receptor antagonism, what other biological activities have been explored for this compound derivatives?
A: Research has shown that certain this compound derivatives can act as small-molecule inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI). [] This interaction plays a role in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
Q5: Can you elaborate on the mechanism of action of this compound derivatives as β-catenin/BCL9 inhibitors?
A: Studies have identified a specific this compound derivative, ZL3138, that disrupts the β-catenin/BCL9 PPI with a Ki of 0.96 μM. [] This compound directly binds to β-catenin, preventing its interaction with BCL9. [] This disruption inhibits the Wnt/β-catenin signaling pathway, leading to downstream effects such as suppression of Wnt target gene transcription and inhibition of cancer cell growth. []
Q6: What analytical techniques are commonly employed to characterize and quantify this compound derivatives?
A: Various analytical techniques are crucial in the study of this compound derivatives. These include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for determining molecular weight and identifying fragments, and high-performance liquid chromatography (HPLC) for separation and quantification. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.